molecular formula C17H19BrN4O3 B12242277 N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B12242277
M. Wt: 407.3 g/mol
InChI Key: CYHKJLYZGRTAFP-UHFFFAOYSA-N
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Description

N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound with a unique structure that includes a brominated benzoyl group, a pyrrolidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-methoxybenzoyl chloride, followed by the formation of the pyrrolidine derivative. The final step includes the coupling of the pyrazole ring with the acetamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzoyl derivatives .

Scientific Research Applications

N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H19BrN4O3

Molecular Weight

407.3 g/mol

IUPAC Name

N-[1-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C17H19BrN4O3/c1-11(23)20-12-8-19-22(9-12)13-5-6-21(10-13)17(24)15-7-14(25-2)3-4-16(15)18/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,20,23)

InChI Key

CYHKJLYZGRTAFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br

Origin of Product

United States

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